![molecular formula C15H22N2O2 B2788319 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohex-3-enecarboxamide CAS No. 1795358-69-8](/img/structure/B2788319.png)
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohex-3-enecarboxamide
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Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohex-3-enecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as "compound X" and is known for its unique structure and properties. In
Scientific Research Applications
- Compound 1a and 1b derived from this molecule have demonstrated good antimicrobial potential . Researchers have explored their effectiveness against bacteria, fungi, or other microorganisms.
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) , a Schiff base ligand derived from this compound, has been used to prepare Cu(II) and Co(II) metal complexes . These complexes play a crucial role in coordination chemistry and catalysis.
- Derivatives like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) have shown anti-inflammatory and analgesic activities, along with low ulcerogenic index . These findings suggest potential therapeutic applications.
Antimicrobial Potential
Metal Complexes and Coordination Chemistry
Anti-Inflammatory and Analgesic Activities
properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-17-11-5-8-13(17)14(18)9-10-16-15(19)12-6-3-2-4-7-12/h2-3,5,8,11-12,14,18H,4,6-7,9-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIKQKVWWDJEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2CCC=CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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